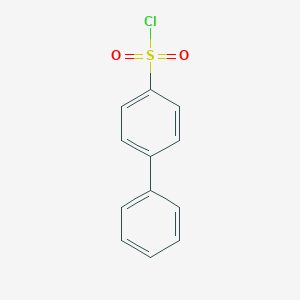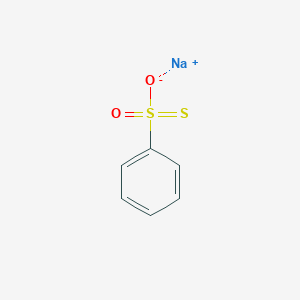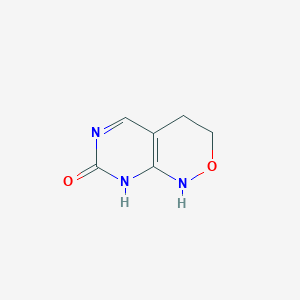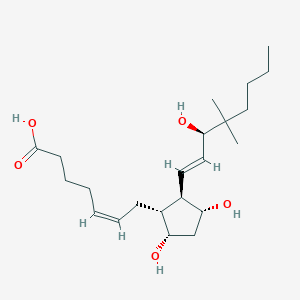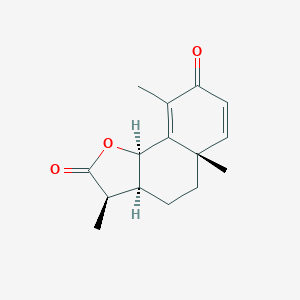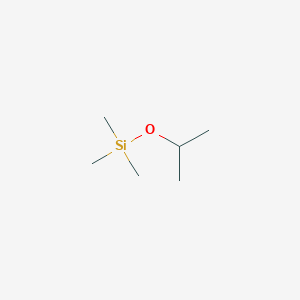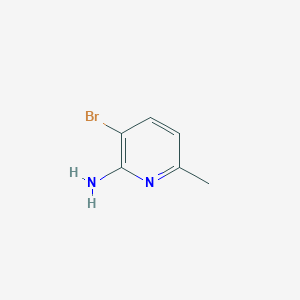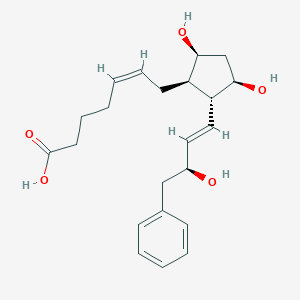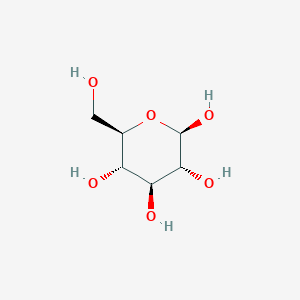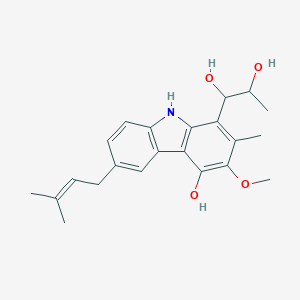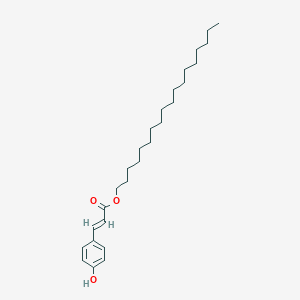![molecular formula C7H12O3 B160408 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone CAS No. 130973-44-3](/img/structure/B160408.png)
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone, also known as (S)-HPTE, is a chiral epoxide that has been widely used in chemical synthesis and biological research. This compound has a unique structure that makes it a valuable tool for studying various biological processes and mechanisms of action.
Mechanism Of Action
The mechanism of action of (S)-HPTE involves the formation of a covalent bond between the epoxide group and the active site of the target enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of its activity. The exact mechanism of inhibition varies depending on the specific enzyme being targeted.
Biochemical And Physiological Effects
(S)-HPTE has been shown to have a variety of biochemical and physiological effects, depending on the specific target enzyme. For example, inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and toxicity. Inhibition of other enzymes, such as cyclooxygenase-2 (COX-2), can lead to anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-HPTE in lab experiments is its potency and specificity. (S)-HPTE has been shown to be a highly potent inhibitor of several enzymes, making it a valuable tool for studying their mechanism of action. However, one limitation of (S)-HPTE is its potential toxicity, as it can form reactive metabolites that can damage cells and tissues.
Future Directions
There are several future directions for research involving (S)-HPTE. One area of interest is the development of more potent and selective inhibitors of specific enzymes, such as cytochrome P450 enzymes. Another area of interest is the use of (S)-HPTE as a tool for studying the role of specific enzymes in disease states, such as cancer and inflammation. Additionally, the potential toxicity of (S)-HPTE warrants further investigation, particularly in terms of its impact on human health and the environment.
Conclusion:
In conclusion, (S)-HPTE is a valuable tool for studying various biological processes and mechanisms of action. Its potency and specificity make it a valuable tool for studying enzyme inhibition, but its potential toxicity should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of (S)-HPTE and its potential applications in disease states.
Synthesis Methods
(S)-HPTE can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of a chiral intermediate, which is then converted into (S)-HPTE through a ring-opening reaction. The overall yield of this synthesis is moderate, but the purity of the final product is high.
Scientific Research Applications
(S)-HPTE has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of (S)-HPTE is in the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. (S)-HPTE has been shown to be a potent inhibitor of several cytochrome P450 enzymes, making it a valuable tool for studying their mechanism of action.
properties
CAS RN |
130973-44-3 |
|---|---|
Product Name |
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-[(2S)-2-[(1R)-1-hydroxypropyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O3/c1-3-6(9)7(4-10-7)5(2)8/h6,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
FTOFEGLMFZPMJJ-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CCC(C1(CO1)C(=O)C)O |
Canonical SMILES |
CCC(C1(CO1)C(=O)C)O |
synonyms |
Ethanone, 1-[2-(1-hydroxypropyl)oxiranyl]-, (R*,S*)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



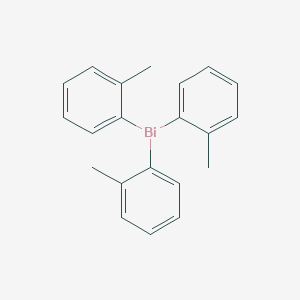
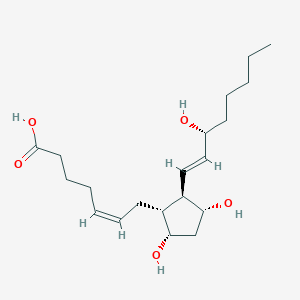
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)
